2-Méthyl-1H-indole-4-carbonitrile

Vue d'ensemble

Description

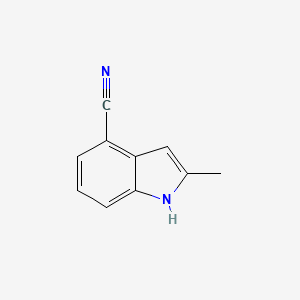

2-Methyl-1H-indole-4-carbonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a methyl group at the second position and a carbonitrile group at the fourth position of the indole ring. Indoles play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Applications De Recherche Scientifique

2-Methyl-1H-indole-4-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-indole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylphenylhydrazine with ethyl cyanoacetate in the presence of a base like sodium ethoxide can yield the desired indole derivative .

Industrial Production Methods

Industrial production of 2-Methyl-1H-indole-4-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-1H-indole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenation using reagents like bromine or chlorination agents.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines.

Substitution: Halogenated indole derivatives.

Mécanisme D'action

The mechanism of action of 2-Methyl-1H-indole-4-carbonitrile involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-1H-indole-3-carbonitrile: Similar structure but with the carbonitrile group at the third position.

1H-Indole-4-carbonitrile: Lacks the methyl group at the second position.

2-Methyl-1H-indole-5-carbonitrile: Carbonitrile group at the fifth position.

Uniqueness

2-Methyl-1H-indole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and carbonitrile groups at distinct positions on the indole ring can result in unique interactions with biological targets, making it a valuable compound for research and development .

Activité Biologique

2-Methyl-1H-indole-4-carbonitrile is an organic compound belonging to the indole family, known for its diverse biological activities and potential therapeutic applications. The indole structure is significant in medicinal chemistry due to its presence in many natural products and pharmaceuticals. This article explores the biological activity of 2-Methyl-1H-indole-4-carbonitrile, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a methyl group at the second position and a carbonitrile group at the fourth position of the indole ring. This unique substitution pattern influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2 |

| Molecular Weight | 160.18 g/mol |

| CAS Number | 1360883-22-2 |

| Physical State | Solid |

The biological activity of 2-Methyl-1H-indole-4-carbonitrile can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological processes. The compound may inhibit specific enzymes related to cancer cell proliferation or interact with viral proteins to prevent replication.

Key Mechanisms:

- Enzyme Inhibition : The compound shows potential in inhibiting enzymes linked to cancer progression.

- Antiviral Activity : It may interfere with viral replication mechanisms.

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

Biological Activities

Research indicates that 2-Methyl-1H-indole-4-carbonitrile possesses several biological activities:

Anticancer Activity

Studies have demonstrated that indole derivatives, including 2-Methyl-1H-indole-4-carbonitrile, can induce apoptosis (programmed cell death) in cancer cells. For example, a study involving MCF-7 breast cancer cells showed that treatment with extracts containing this compound resulted in significant cytotoxicity, with an IC50 value of approximately 16.25 μg/mL .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against specific bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have highlighted the potential of 2-Methyl-1H-indole-4-carbonitrile in various applications:

- Cytotoxic Potential : A study published in MDPI reported that extracts containing 2-Methyl-1H-indole-4-carbonitrile showed significant cytotoxicity against MCF-7 cells, indicating its potential as an anticancer agent .

- Molecular Docking Studies : In silico studies have demonstrated that 2-Methyl-1H-indole-4-carbonitrile binds effectively to key targets involved in cancer cell survival pathways, suggesting a mechanism for its anticancer effects .

- Oxidative Stress Induction : Research indicates that this compound can induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and apoptosis .

Comparison with Similar Compounds

To understand the uniqueness of 2-Methyl-1H-indole-4-carbonitrile, it is useful to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2-Methyl-1H-indole-3-carbonitrile | Indole derivative | Antimicrobial properties |

| 1H-Indole-4-carbonitrile | Indole without methyl group | Limited biological activity |

| 2-Methyl-1H-indole-5-carbonitrile | Indole derivative | Potential anticancer activity |

Propriétés

IUPAC Name |

2-methyl-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMZLOOFONQYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.